Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with various substituents, including a methyl group at the 2-position, a 4-methylphenyl group at the 3-position, and a nitro group at the 7-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- typically involves the condensation of appropriate starting materials under specific reaction conditions One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core
Industrial Production Methods
Industrial production of Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- can be compared with other quinazolinone derivatives, such as:
Quinazolin-4(3H)-one: The parent compound without any substituents.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the 2-position.
3-(4-Methylphenyl)quinazolin-4(3H)-one: A derivative with a 4-methylphenyl group at the 3-position.
7-Nitroquinazolin-4(3H)-one: A derivative with a nitro group at the 7-position.
The uniqueness of Quinazolin-4(3H)-one, 2-methyl-3-(4-methylphenyl)-7-nitro- lies in its specific combination of substituents, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3/c1-10-3-5-12(6-4-10)18-11(2)17-15-9-13(19(21)22)7-8-14(15)16(18)20/h3-9H,1-2H3 |
InChI Key |
SQICVAWPEYVTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.